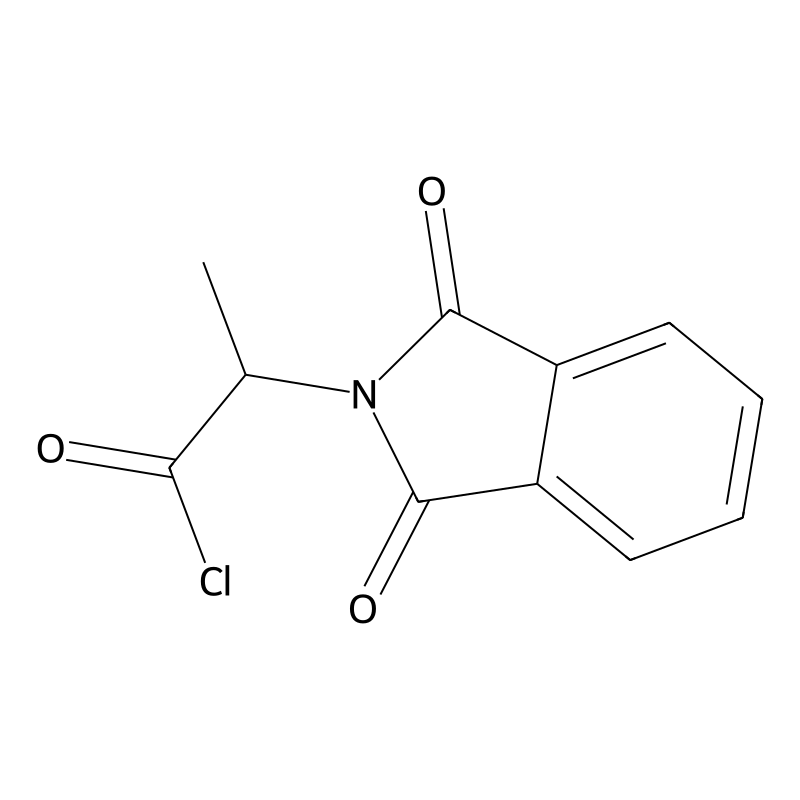

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 237.64 g/mol. This compound features a unique structure characterized by a propanoyl chloride group attached to an isoindoline derivative, specifically a 1,3-dioxoisoindole structure. The presence of the dioxo and chlorinated functionalities contributes to its distinct chemical properties, making it a subject of interest in various fields including medicinal chemistry and organic synthesis.

- Nucleophilic Substitution: The propanoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as amides and esters.

- Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carboxylic acid.

- Aminolysis: Reaction with amines results in the formation of amides.

Common reagents used in these reactions include alcohols, amines, and thiols, while solvents like dichloromethane and tetrahydrofuran are often employed.

The biological activity of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride has garnered attention due to its potential therapeutic applications. It has been identified as a potent inhibitor of protein kinase C (PKC), an enzyme involved in various cellular processes such as signal transduction and cell growth. This inhibition suggests potential applications in treating conditions like cancer and inflammatory diseases. Additionally, its reactivity allows it to modify biomolecules, such as peptides and proteins, aiding in studies related to their structure and function.

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride typically involves several steps:

- Formation of N-phthaloyl alanine: Phthalic anhydride reacts with alanine in the presence of a base.

- Conversion to Propanoyl Chloride: The resulting N-phthaloyl alanine is treated with thionyl chloride or oxalyl chloride to convert the carboxylic acid group into a propanoyl chloride group.

Industrial production methods mirror laboratory synthesis but are optimized for higher yields and purity through techniques like continuous flow reactors and advanced purification methods .

This compound finds applications across various domains:

- Chemistry: It serves as an intermediate in synthesizing organic compounds, including pharmaceuticals and agrochemicals.

- Biology: Utilized in modifying biomolecules for structural and functional studies.

- Industry: Employed in producing polymers with specific properties.

Research indicates that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride can modulate enzyme activity and influence cellular signaling pathways. Interaction studies have shown that this compound can alter phosphorylation states of proteins within cells, impacting processes like apoptosis and cell proliferation. These findings underscore its potential as a lead compound for further therapeutic development.

Several compounds share structural similarities with 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-phthaloyl-DL-phenylalanine | Contains phthaloyl group | Potential anti-inflammatory properties |

| Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoate | Ester derivative | Varies in solubility profiles |

| (R)-N-phthaloylphenylalanine | Chiral center present | Variations in biological activity due to stereochemistry |

| 2-(1,3-diketoisoindolin-2-yl)-3-phenyl-propionic acid | Contains diketone functionality | Different reactivity patterns |

The uniqueness of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride lies in its specific combination of dioxo isoindole structure and propanoyl chloride moiety. This combination may confer distinct pharmacological properties compared to the similar compounds listed above .